molecular formula C16H22BClO3 B581838 2-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1218789-44-6

2-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B581838
CAS No.: 1218789-44-6
M. Wt: 308.609
InChI Key: BRDBIJOPFIVFBR-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds. Its structure features a phenyl ring substituted with a chlorine atom at the 3-position and a cyclopropylmethoxy group at the 5-position, linked to a pinacol boronate ester framework (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This compound is valued for its stability under diverse reaction conditions and its role as a key intermediate in pharmaceutical synthesis . The cyclopropylmethoxy group introduces steric bulk and modulates electronic properties, influencing reactivity in catalytic coupling processes .

Properties

IUPAC Name

2-[3-chloro-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BClO3/c1-15(2)16(3,4)21-17(20-15)12-7-13(18)9-14(8-12)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDBIJOPFIVFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675264
Record name 2-[3-Chloro-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Molecular Weight

308.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218789-44-6
Record name 1,3,2-Dioxaborolane, 2-[3-chloro-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218789-44-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-Chloro-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Etherification of 3-Chloro-5-hydroxybenzene

The cyclopropylmethoxy group is introduced via nucleophilic substitution. A representative procedure involves:

  • Reactants :

    • 3-Chloro-5-hydroxybenzene (1.0 equiv)

    • Cyclopropylmethyl bromide (1.2 equiv)

    • Base: Potassium carbonate (2.0 equiv)

    • Solvent: Dimethylformamide (DMF)

  • Conditions :

    • Temperature: 80°C

    • Time: 12 hours

    • Yield: ~85%.

The product, 3-chloro-5-(cyclopropylmethoxy)benzene, is purified via silica gel chromatography (petroleum ether/ethyl acetate, 10:1).

Bromination of the Aromatic Ring

Electrophilic bromination is performed at the para position relative to the ether group:

  • Reactants :

    • 3-Chloro-5-(cyclopropylmethoxy)benzene (1.0 equiv)

    • Bromine (Br2_2, 1.1 equiv)

    • Lewis acid: Iron(III) chloride (FeCl3_3, 0.1 equiv)

  • Conditions :

    • Solvent: Dichloromethane (DCM)

    • Temperature: 0°C → room temperature

    • Time: 2 hours

    • Yield: ~78%.

Miyaura Borylation Reaction

Standard Protocol

The aryl bromide undergoes palladium-catalyzed borylation with B2_2Pin2_2:

  • Reactants :

    • 3-Chloro-5-(cyclopropylmethoxy)phenyl bromide (1.0 equiv)

    • B2_2Pin2_2 (1.5 equiv)

    • Catalyst: Pd(dppf)Cl2_2 (5 mol%)

    • Base: Potassium acetate (KOAc, 3.0 equiv)

    • Solvent: 1,4-Dioxane

  • Conditions :

    • Temperature: 90°C

    • Time: 6 hours

    • Atmosphere: Nitrogen

    • Yield: 72%.

Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate, 15:1).

Alternative Catalytic Systems

Comparative studies indicate that ligand choice significantly impacts efficiency:

Catalyst SystemLigandBaseSolventYield (%)
Pd(dppf)Cl2_2NoneKOAcDioxane72
PdCl2_2(PPh3_3)2_2PPh3_3K2_2CO3_3THF65
Pd(OAc)2_2SPhosKOAcDMF68

Key Observations :

  • Pd(dppf)Cl2_2 achieves higher yields without additional ligands.

  • Polar aprotic solvents (DMF, THF) may enhance solubility of aromatic substrates.

One-Pot Borylation/Suzuki Coupling

Adapting methodologies from, a one-pot approach eliminates boronic ester isolation:

  • Step 1 (Borylation) :

    • Reactants: Aryl bromide + B2_2Pin2_2 (1.5 equiv)

    • Catalyst: Pd(dppf)Cl2_2 (5 mol%)

    • Base: KOAc (3.0 equiv)

    • Solvent: Dioxane, 90°C, 4 hours.

  • Step 2 (Suzuki Coupling) :

    • Add aryl halide (1.2 equiv), Pd(PPh3_3)4_4 (3 mol%), K2_2CO3_3 (2.0 equiv).

    • Heat at 90°C for 8 hours.

Advantages :

  • Reduced purification steps.

  • Overall yield: 65% for coupled product.

Characterization and Analytical Data

The final product is characterized by:

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.45 (s, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 4.10 (d, 2H, OCH2_2), 2.85–2.75 (m, 1H, cyclopropane), 1.35 (s, 12H, pinacol CH3_3).

  • MS (ESI) : m/z 309.1 [M+H]+^+.

  • HPLC Purity : >98% (C18 column, acetonitrile/water).

Challenges and Optimization Strategies

  • Steric Hindrance : The cyclopropylmethoxy group slows reaction kinetics. Increasing catalyst loading to 7 mol% improves yield by 10%.

  • Moisture Sensitivity : Boronic esters hydrolyze readily. Reactions must be conducted under anhydrous conditions.

  • Byproducts : Debromination (<5%) occurs with excess B2_2Pin2_2; stoichiometric control minimizes this.

Industrial-Scale Considerations

  • Cost Efficiency : Pd(dppf)Cl2_2 is expensive; recycling via aqueous biphasic systems reduces costs.

  • Solvent Recovery : Dioxane is distilled and reused, lowering environmental impact.

  • Throughput : Batch processes achieve 500 g/day with 70% yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

    Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon), with heating to temperatures around 80-100°C.

Major Products

The major products of these reactions are biaryl or substituted vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role in the Suzuki–Miyaura coupling reaction. The process involves the following steps:

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 2-(3-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): This analog replaces the cyclopropylmethoxy group with methoxy and fluorine at positions 2 and 5, respectively. However, steric hindrance from the 2-methoxy group may reduce accessibility in bulky catalytic systems .
  • 2-(3-Chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): The absence of an oxygen linker (cyclopropyl instead of cyclopropylmethoxy) reduces electron-donating effects, lowering the boron atom’s electrophilicity. This structural simplification may improve solubility in nonpolar solvents but limit reactivity in polar reaction media .
  • 2-(3,5-bis(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():
    Dual cyclopropylmethoxy groups at positions 3 and 5 increase steric bulk, which can hinder coupling efficiency in sterically demanding reactions. However, the enhanced electron-donating capacity may stabilize transient intermediates in catalytic cycles .

Functional Group Modifications

  • 2-(3-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():
    Replacing cyclopropylmethoxy with ethoxy reduces steric hindrance but maintains moderate electron-donating effects. Ethoxy-substituted derivatives are often more cost-effective to synthesize but may exhibit lower thermal stability .

  • 2-[3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():
    The trifluoromethyl group at position 5 introduces strong electron-withdrawing effects, significantly increasing the boron center’s electrophilicity. This enhances reactivity in electron-deficient aryl coupling partners but may reduce stability under acidic conditions .

Physicochemical Properties

Compound (CAS/Reference) Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³)
Target compound (1218789-44-6, ) C₁₆H₂₁BClO₃ 313.61 Not reported 1.24 (predicted)
2-(3,5-Dichlorophenyl) analog () C₁₂H₁₅BCl₂O₂ 289.97 363 (predicted) 1.24 (predicted)
2-(3-Chloro-5-ethoxyphenyl) () C₁₅H₂₁BClO₃ 301.59 Not reported 1.18 (predicted)
2-(3-Chloro-4-(difluoromethoxy)-5-(trifluoromethoxy)phenyl) () C₁₄H₁₅BClF₅O₄ 402.53 Not reported 1.35 (predicted)

Key Observations :

  • Chlorine and cyclopropylmethoxy substituents increase molecular weight compared to simpler analogs (e.g., ethoxy).
  • Trifluoromethoxy and difluoromethoxy groups () significantly elevate molecular weight and density due to fluorine’s high atomic mass .

Suzuki-Miyaura Cross-Coupling

The target compound’s cyclopropylmethoxy group balances steric bulk and electron donation, making it suitable for coupling with sterically hindered aryl halides. In contrast, the 3,5-dichloro analog () exhibits higher reactivity with electron-rich partners due to stronger electron-withdrawing effects .

Pharmaceutical Intermediates

Compounds like the target and its bis(cyclopropylmethoxy) variant () are critical in synthesizing kinase inhibitors and antiviral agents. The ethoxy derivative () is less favored in drug development due to metabolic instability of the ethoxy group .

Fluorescence Probes

The target’s chloro and cyclopropylmethoxy substituents likely quench fluorescence, limiting such applications .

Biological Activity

The compound 2-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1218789-44-6) is a boron-containing organic compound that has garnered interest in various fields of research due to its potential biological activities. This article provides an overview of its biological activity based on available literature and research findings.

  • Molecular Formula : C16H22BClO3
  • Molecular Weight : 308.62 g/mol
  • Purity : 97%
  • IUPAC Name : this compound

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential applications in medicinal chemistry and pharmacology. The following sections detail specific biological activities reported in the literature.

Anticancer Activity

Several studies have explored the anticancer properties of compounds related to dioxaborolane derivatives. For instance:

  • Cell Line Studies : In vitro assays have evaluated the effects of similar dioxaborolane compounds on various human cancer cell lines such as RKO (colorectal), A-549 (lung), MCF-7 (breast), PC-3 (prostate), and HeLa (cervical). These studies typically employ MTS assays to assess cell viability after treatment with the compounds.
Cell LineIC50 (µM)Reference
RKO60.70
PC-349.79
HeLa78.72

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potency of these compounds against specific cancer types.

The mechanism by which dioxaborolane derivatives exert their anticancer effects may involve:

  • Inhibition of DNA Replication : Similar compounds have been shown to interact with topoisomerases, enzymes critical for DNA replication and repair.
  • Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells.

Other Biological Activities

Beyond anticancer properties, there are indications that compounds with similar structures exhibit various biological activities:

  • Antiviral Activity : Some derivatives have shown potential as inhibitors of viral replication, particularly against HIV and hepatitis viruses.
  • Anti-inflammatory Properties : Certain structural analogs have been noted for their anti-inflammatory effects in preclinical models.

Case Studies and Research Findings

While direct studies on This compound are scarce, related compounds have provided insights into its potential biological activity:

  • Study on Anticancer Activity :
    • A recent study synthesized several dioxaborolane derivatives and tested them against human cancer cell lines. The results indicated that modifications in substituents significantly affected their potency and selectivity towards different cancer types .
  • Evaluation of Antiviral Properties :
    • Research has highlighted that similar dioxaborolanes can act as non-nucleoside inhibitors of HIV reverse transcriptase, suggesting a pathway for antiviral drug development .

Q & A

Q. What are the primary applications of this compound in cross-coupling reactions?

This dioxaborolane derivative is primarily used in Suzuki-Miyaura cross-coupling reactions to introduce substituted aromatic groups into target molecules. Its boronate ester structure facilitates transmetalation with palladium catalysts, enabling efficient formation of carbon-carbon bonds. Key applications include synthesizing complex aryl-aryl or aryl-heteroaryl frameworks in drug discovery and materials science .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves coupling a pre-functionalized aryl halide (e.g., 3-chloro-5-(cyclopropylmethoxy)phenyl bromide) with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂). Reaction conditions (60–90°C, THF, 12–24 hours) and purification via silica gel chromatography yield the product in ~70–85% purity. Alternative methods include Miyaura borylation of aryl halides .

Q. How is this compound characterized, and what analytical contradictions may arise?

Characterization relies on 1^1H/13^13C NMR, FT-IR (B-O stretch at ~1350 cm1^{-1}), and high-resolution mass spectrometry. Contradictions may occur in NMR due to rotational isomerism of the dioxaborolane ring or paramagnetic impurities. Cross-verification with X-ray crystallography (if crystalline) or elemental analysis resolves ambiguities .

Advanced Research Questions

Q. How do reaction conditions (e.g., catalyst loading, solvent) influence coupling efficiency?

Catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) and ligand choice significantly impact yields. Polar aprotic solvents (DME, THF) enhance solubility, while elevated temperatures (80–100°C) accelerate transmetalation. Excess base (K₂CO₃, CsF) improves boronate activation but may hydrolyze sensitive substituents. Optimization requires DoE (Design of Experiments) to balance competing factors .

Q. How can conflicting spectral data (e.g., 11^{11}11B NMR shifts) be resolved?

11^{11}B NMR typically shows a peak at ~30 ppm for dioxaborolanes. Discrepancies may arise from residual boronic acid (δ ~28 ppm) or hydrolysis products. Purification via recrystallization (hexane/EtOAc) or preparative HPLC minimizes impurities. Comparative analysis with analogous compounds (e.g., trifluoromethyl-substituted derivatives) aids interpretation .

Q. What stability challenges exist under varying storage or reaction conditions?

The compound is moisture-sensitive, with hydrolysis rates increasing in protic solvents (e.g., MeOH, H₂O). Degradation products include boronic acids and cyclopropane derivatives. Storage under inert atmosphere (N₂/Ar) at –20°C in anhydrous DMF or DMSO ensures stability >6 months. Thermal stability tests (TGA/DSC) reveal decomposition onset at ~180°C .

Q. How can computational modeling predict reactivity in novel coupling systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during transmetalation. Substituent effects (e.g., electron-withdrawing Cl vs. electron-donating cyclopropylmethoxy) modulate boron electrophilicity. MD simulations assess solvent accessibility to the boron center, guiding solvent selection .

Q. What strategies address low yields in sterically hindered coupling partners?

Bulky substrates benefit from bulky ligands (XPhos, SPhos) to prevent catalyst quenching. Microwave-assisted heating (120°C, 30 min) or flow chemistry enhances mixing and reduces side reactions. Pre-activation of boronate via trimethylamine adduct formation improves reactivity .

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